N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide is a compound that features a pyrimidine ring attached to an ethyl chain, which is further connected to a cyclohexene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Cyclohexene Carboxamide Group: The cyclohexene carboxamide group is formed through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative, followed by amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the ethyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated or partially reduced compounds.
Scientific Research Applications
N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antiviral, or anticancer properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyrimidin-5-yl)ethyl)cyclohexane carboxamide: Similar structure but lacks the double bond in the cyclohexene ring.
N-(2-(pyrimidin-5-yl)ethyl)benzamide: Contains a benzene ring instead of a cyclohexene ring.
N-(2-(pyrimidin-5-yl)ethyl)cyclopentane carboxamide: Features a cyclopentane ring instead of a cyclohexene ring.
Uniqueness
N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide is unique due to the presence of both a pyrimidine ring and a cyclohexene carboxamide group. This combination imparts specific chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(12-4-2-1-3-5-12)16-7-6-11-8-14-10-15-9-11/h1-2,8-10,12H,3-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNAACFJIPQYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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